molecular formula C11H13FIN3O2 B1418277 (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide CAS No. 1300019-69-5

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

Cat. No. B1418277
M. Wt: 365.14 g/mol
InChI Key: OYAWKKTTWKTXBH-SYZQJQIISA-N
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Description

This compound is a pyridine derivative with a pivalamide group attached. Pyridines are aromatic six-membered rings with one nitrogen atom, and they are a key structure in many pharmaceuticals and natural products . Pivalamide groups are often used in medicinal chemistry to improve the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The E-Z system could be used to describe the geometry around the double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and iodine atoms, the electron-donating hydroxyimino and methyl groups, and the steric bulk of the pivalamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar pivalamide group and a polar hydroxyimino group could increase its solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Characterization

The molecular structure of compounds similar to (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide has been a subject of research. For instance, the molecular structure of a compound containing pivalamide, pyridin, and hydroxy-methylphenyl moieties was analyzed. The study revealed the non-planar nature of the molecule and its molecular conformation, stabilized by intramolecular hydrogen bonds. This highlights the compound's intricate structural dynamics and potential interaction with biological systems (Atalay et al., 2016).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of structurally similar compounds have been extensively studied. For instance, a study investigated the metabolic fate and excretion balance of potent HIV integrase inhibitors, highlighting the elimination process mainly through metabolism. This provides insight into how similar compounds, including (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide, might be metabolized and eliminated in biological systems (Monteagudo et al., 2007).

Synthetic Processes and Characterization

Research has also been focused on synthesizing and characterizing similar compounds. A study successfully synthesized and characterized a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, providing a detailed description of its structure through various analytical techniques. This kind of research is crucial for understanding the chemical properties and potential applications of related compounds (Deng et al., 2014).

Clinical and Therapeutic Research

Additionally, compounds with structural similarities have been explored for their therapeutic potential. For example, VU0424238 (auglurant), a novel mGlu5 negative allosteric modulator, was synthesized on a kilogram-scale for potential use in treating depression. This highlights the clinical and therapeutic relevance of similar compounds in medical research and drug development (David et al., 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its pharmacokinetic properties, and developing a practical synthesis method .

properties

IUPAC Name

N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FIN3O2/c1-11(2,3)10(17)16-9-8(13)6(4-15-18)7(12)5-14-9/h4-5,18H,1-3H3,(H,14,16,17)/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAWKKTTWKTXBH-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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